molecular formula C19H20N4 B14875434 (Z)-N-(3-iminoisoindolin-1-ylidene)-4-(piperidin-1-yl)aniline

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-(piperidin-1-yl)aniline

Cat. No.: B14875434
M. Wt: 304.4 g/mol
InChI Key: NKNLYXNEAGUSFZ-UHFFFAOYSA-N
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Description

“(Z)-N-(3-iminoisoindolin-1-ylidene)-4-(piperidin-1-yl)aniline” is a complex organic compound that features both isoindoline and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(Z)-N-(3-iminoisoindolin-1-ylidene)-4-(piperidin-1-yl)aniline” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of ortho-substituted benzylamines.

    Introduction of the Imino Group: The imino group can be introduced via condensation reactions with appropriate amines.

    Attachment of the Piperidine Ring: This step might involve nucleophilic substitution reactions where the piperidine ring is attached to the aromatic system.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the imino group.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The aromatic system may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-iminoisoindolin-1-ylidene)-4-(morpholin-1-yl)aniline
  • (Z)-N-(3-iminoisoindolin-1-ylidene)-4-(pyrrolidin-1-yl)aniline

Uniqueness

The uniqueness of “(Z)-N-(3-iminoisoindolin-1-ylidene)-4-(piperidin-1-yl)aniline” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-piperidin-1-ylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C19H20N4/c20-18-16-6-2-3-7-17(16)19(22-18)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,20,21,22)

InChI Key

NKNLYXNEAGUSFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N

Origin of Product

United States

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